4-(Boc-amino)-5-azaindole chemical structure
4-(Boc-amino)-5-azaindole chemical structure
An In-Depth Technical Guide to 4-(Boc-amino)-5-azaindole: A Cornerstone Building Block in Modern Drug Discovery
Authored by a Senior Application Scientist
Foreword: The Strategic Value of the Azaindole Scaffold
In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that can confer enhanced potency, selectivity, and favorable physicochemical properties is relentless. Among these, the azaindole core has emerged as a "privileged structure."[1][2] Azaindoles, which are bioisosteres of indoles and purines, offer a unique combination of hydrogen bonding capabilities and aromatic interactions that are critical for binding to biological targets, particularly protein kinases.[2] The strategic placement of a nitrogen atom in the benzene portion of the indole ring system can significantly modulate a compound's basicity, polarity, and metabolic stability, providing medicinal chemists with a powerful tool to overcome challenges in drug design.[1]
This guide focuses on a particularly valuable derivative: 4-(Boc-amino)-5-azaindole , also known as tert-butyl (1H-pyrrolo[3,2-c]pyridin-4-yl)carbamate. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the 4-amino position makes this molecule an exceptionally stable and versatile intermediate. It allows for the precise and controlled incorporation of the 4-amino-5-azaindole pharmacophore into complex molecules, preventing unwanted side reactions and enabling multi-step synthetic routes essential for the development of next-generation therapeutics.
Core Molecular Characteristics
4-(Boc-amino)-5-azaindole is an aromatic heterocyclic compound. The core structure is a 5-azaindole (1H-pyrrolo[3,2-c]pyridine), which features a pyrrole ring fused to a pyridine ring. The key functional group is a Boc-protected amine at the C4 position.
Chemical Structure:
Caption: Chemical Structure of 4-(Boc-amino)-5-azaindole
Physicochemical Data
The properties of the parent amine, 4-Amino-5-azaindole, provide a baseline for understanding the Boc-protected derivative. The addition of the lipophilic Boc group increases the molecular weight and modifies properties like solubility and logP.
| Property | Value (for 4-Amino-5-azaindole) | Value (for 4-(Boc-amino)-5-azaindole) | Data Source |
| Molecular Formula | C₇H₇N₃ | C₁₂H₁₅N₃O₂ | [3][4] |
| Molecular Weight | 133.15 g/mol | 233.27 g/mol | [3][4] |
| CAS Number | 60290-23-5 | 381593-57-5 | [4] |
| Appearance | Solid | Typically a solid (e.g., white to off-white powder) | General Chemical Properties |
| Topological Polar Surface Area (TPSA) | 54.7 Ų | 73.9 Ų | [3] (Calculated) |
| XLogP3 | 0.6 | ~2.3 | [3] (Calculated) |
| Hydrogen Bond Donor Count | 2 | 2 | [3] (Calculated) |
| Hydrogen Bond Acceptor Count | 2 | 4 | [3] (Calculated) |
Synthesis and Purification: A Validated Protocol
The most direct and reliable method for preparing 4-(Boc-amino)-5-azaindole is through the selective protection of the exocyclic amino group of 4-amino-5-azaindole. This reaction must be performed under controlled conditions to prevent N-acylation at the pyrrole or pyridine nitrogen atoms.
Causality Behind Experimental Choices
-
Reagent Choice : Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for Boc protection. It is highly effective and its byproducts (tert-butanol and CO₂) are volatile and easily removed.
-
Catalyst/Base : 4-Dimethylaminopyridine (DMAP) is used as a nucleophilic catalyst. It reacts with Boc₂O to form a more reactive intermediate, accelerating the acylation of the primary amine.
-
Solvent System : A mixture of acetonitrile and dichloromethane provides good solubility for the starting material and reagents while being relatively inert to the reaction conditions.[3]
-
Temperature Control : The reaction is initiated at 0°C to control the initial exotherm and improve selectivity, then allowed to warm to room temperature to ensure the reaction proceeds to completion.[3]
Synthesis Workflow Diagram
Caption: Workflow for the Boc protection of 4-amino-5-azaindole.
Step-by-Step Laboratory Protocol
This protocol is adapted from established procedures for the Boc protection of amino-azaindoles.[3]
-
Inert Atmosphere Setup : Charge a round-bottom flask equipped with a magnetic stir bar with 4-amino-5-azaindole (1.0 eq). Seal the flask and purge with dry nitrogen gas.
-
Dissolution : Add a solvent mixture of anhydrous dichloromethane (DCM) and anhydrous acetonitrile (ACN) (e.g., a 2:1 ratio) to dissolve the starting material.[3]
-
Catalyst Addition : Add 4-dimethylaminopyridine (DMAP) (4.0 eq) to the solution at room temperature.[3]
-
Cooling : Place the reaction flask in an ice-water bath and stir for 30 minutes until the internal temperature reaches 0°C.[3]
-
Reagent Addition : Slowly add di-tert-butyl dicarbonate (Boc₂O) (3.9 eq) to the cooled mixture.[3] A slight exotherm may be observed.
-
Reaction : Remove the ice bath and allow the reaction to stir at ambient temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up :
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dilute the resulting residue with ethyl acetate.[3]
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of potassium bisulfate (KHSO₄) to remove DMAP.[3]
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[3]
-
-
Purification : Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield 4-(Boc-amino)-5-azaindole as a pure solid.[3]
Spectroscopic Characterization
Structural confirmation is paramount. The following are the expected spectroscopic signatures for verifying the identity and purity of 4-(Boc-amino)-5-azaindole.
¹H NMR Spectroscopy
The proton NMR spectrum will provide the most definitive structural information.
-
Boc Group : A characteristic sharp singlet integrating to 9 protons will appear in the upfield region (~1.5 ppm).
-
Aromatic Protons : The protons on the azaindole core will appear in the downfield aromatic region (~6.5-8.5 ppm). The specific coupling patterns will confirm the substitution pattern. For instance, characteristic doublets and triplets corresponding to the pyrrole and pyridine ring protons are expected.[5]
-
Amine Protons : Two distinct singlets for the NH protons are expected: one for the pyrrole NH and one for the Boc-protected amine NH. Their chemical shifts can be sensitive to solvent and concentration.
¹³C NMR Spectroscopy
-
Boc Carbons : The carbonyl carbon of the Boc group will appear around 150-155 ppm. The quaternary carbon and the methyl carbons will be observed upfield, typically around 80 ppm and 28 ppm, respectively.
-
Aromatic Carbons : The carbons of the 5-azaindole core will resonate in the 100-150 ppm range.[5]
Mass Spectrometry
Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 234.12.
Applications in Medicinal Chemistry
The primary utility of 4-(Boc-amino)-5-azaindole is as a versatile intermediate in the synthesis of pharmacologically active agents, particularly kinase inhibitors.[1][2]
Role as a Protected Building Block
The Boc group serves two critical functions:
-
Deactivation : It temporarily deactivates the nucleophilicity of the 4-amino group, allowing chemists to perform reactions on other parts of the azaindole core (e.g., N-alkylation of the pyrrole, halogenation) without interference.
-
Controlled Deprotection : The Boc group is stable to many reaction conditions but can be removed cleanly under acidic conditions (e.g., trifluoroacetic acid in DCM). This unmasks the primary amine at a desired stage of the synthesis, ready for coupling with other fragments.
Synthetic Utility Logic
Caption: Synthetic logic for using 4-(Boc-amino)-5-azaindole.
Case Study: Kinase Inhibitor Scaffolds
Many kinase inhibitors bind to the ATP pocket of the enzyme. The 5-azaindole core mimics the purine structure of ATP, with the nitrogen atoms often forming crucial hydrogen bonds with the "hinge region" of the kinase.[2] The 4-amino group, once deprotected, serves as a key attachment point for side chains that can extend into other pockets to enhance potency and selectivity. This has been demonstrated in the development of potent Factor VIIa inhibitors, where the 4-amino-5-azaindole moiety replaced a benzimidazole group to improve properties.[6]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 4-(Boc-amino)-5-azaindole is not available in the search results, a composite of safety protocols for structurally related compounds provides a reliable guide for safe handling.[7][8][9][10]
Hazard Identification
Based on related azaindoles and Boc-protected amines, the compound should be handled as:
-
Harmful if swallowed.
-
May cause skin irritation and allergic skin reactions. [10]
-
Causes serious eye irritation. [10]
-
Suspected of causing cancer. (This is a hazard for the parent amine, 4-amino-5-azaindole, and precautions should be taken).
Recommended Handling Procedures
-
Ventilation : Always handle in a well-ventilated area, preferably within a chemical fume hood.[7][8]
-
Personal Protective Equipment (PPE) :
-
Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[10] Avoid formation of dust and aerosols.[7]
Storage and Disposal
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][9]
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[7]
Conclusion
4-(Boc-amino)-5-azaindole is more than just a chemical intermediate; it is a strategic tool for rational drug design. Its pre-packaged, protected form allows for the efficient and controlled installation of the valuable 4-amino-5-azaindole scaffold into complex molecular architectures. The predictable reactivity of the Boc group, combined with the favorable biological properties of the azaindole core, ensures its continued relevance and application in the discovery of novel therapeutics for years to come.
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- Szafran, M., et al. (2023). Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. Molecules, 28(14), 5393.
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